

Comprehensive Vibrational Spectroscopy Guide: 2-Chloro-5-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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Executive Summary & Structural Context

2-Chloro-5-hydroxynicotinic acid (CAS 42959-40-0) represents a distinct class of polysubstituted pyridines widely utilized as an intermediate in the synthesis of agrochemicals and antiretroviral agents. Its infrared (IR) spectrum is complex, governed by the interplay between the electron-withdrawing chlorine atom at the 2-position, the hydrogen-bond donating hydroxyl group at the 5-position, and the carboxylic acid moiety at the 3-position.

Unlike 2-hydroxypyridines, which exist predominantly as 2-pyridones, the 5-hydroxy substitution in this molecule retains its phenolic character, as tautomerization would disrupt the aromaticity without the stabilization offered by an adjacent nitrogen. Consequently, the IR spectrum reflects a stable 3,5-disubstituted-2-chloropyridine core with extensive intermolecular hydrogen bonding networks in the solid state.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following acquisition protocols are recommended. These methods account for the compound's potential for polymorphism and hygroscopicity.

Sample Preparation Protocols

- Technique A: Attenuated Total Reflectance (ATR)

- Best for: Rapid ID, raw material QC, polymorph screening.
- Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).
- Protocol: Place ~10 mg of solid directly on the crystal. Apply high pressure (>80 psi) to ensure intimate contact, critical for resolving the C-Cl low-frequency bands.
- Technique B: KBr Pellet Transmission
 - Best for: High-resolution structural elucidation, resolving weak overtone bands.
 - Protocol: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C). Grind to a fine powder (particle size < 2 μm) to minimize Christiansen scattering effects. Press at 10 tons for 2 minutes under vacuum.

Instrument Configuration

Parameter	Setting	Rationale
Spectral Range	4000 – 400 cm^{-1}	Covers OH stretching to C-Cl deformation.
Resolution	2 cm^{-1} or 4 cm^{-1}	2 cm^{-1} resolves sharp aromatic bands; 4 cm^{-1} sufficient for QC.
Scans	32 (ATR) / 64 (KBr)	Higher scan count in KBr improves S/N ratio for weak fingerprint bands.
Apodization	Blackman-Harris	Minimizes side-lobes on sharp aromatic ring modes.

Spectral Analysis & Assignment

The spectrum is divided into three critical zones. Assignments are derived from empirical data of structural analogs (2-chloronicotinic acid, 5-hydroxynicotinic acid) and density functional theory (DFT) principles for pyridine derivatives.

Zone I: High Frequency (4000 – 2500 cm^{-1})

This region is dominated by Hydrogen Stretching Vibrations (

).

- Phenolic O-H Stretch (5-position):
 - Frequency: 3200 – 3450 cm^{-1} (Broad).
 - Mechanism:[1] The 5-OH group acts as a hydrogen bond donor. Unlike the carboxylic OH, this band is distinct but often overlaps with the "tail" of the acid dimer stretch. In non-polar solvents (dilute), this would sharpen to $\sim 3600 \text{ cm}^{-1}$.
- Carboxylic O-H Stretch (3-position):
 - Frequency: 2500 – 3300 cm^{-1} (Very Broad).[2]
 - Feature: Often appears as a massive underlying absorption centering around 3000 cm^{-1} .
 - Diagnostic Pattern: Look for the "Fermi Resonance" sub-structures (shoulders) on the lower frequency side ($\sim 2500\text{-}2700 \text{ cm}^{-1}$), characteristic of carboxylic acid dimers.
- Aromatic C-H Stretch:
 - Frequency: 3050 – 3090 cm^{-1} (Weak, Sharp).
 - Assignment: C4-H and C6-H stretches. Often visible as small spikes riding the broad OH envelope.

Zone II: The Double Bond Region (1800 – 1500 cm^{-1})

This is the most diagnostic region for confirming the oxidation state and substitution pattern.

- Carboxylic C=O[2] Stretch:
 - Frequency: 1680 – 1720 cm^{-1} (Strong).

- Context: The position indicates dimerization. A monomeric acid (rare in solid state) would appear higher ($\sim 1750\text{ cm}^{-1}$). The electron-withdrawing 2-Cl and 5-OH groups create a push-pull electronic environment, typically stabilizing the carbonyl near 1700 cm^{-1} .
- Pyridine Ring Skeletal Vibrations (C=C / C=N):
 - Band A: $1580 - 1600\text{ cm}^{-1}$ (Variable intensity).
 - Band B: $1430 - 1470\text{ cm}^{-1}$ (Strong).
 - Mechanism:[1] These are the "breathing" modes of the pyridine ring. The presence of the 2-Cl atom often intensifies the band near 1580 cm^{-1} due to symmetry breaking.

Zone III: The Fingerprint Region ($1500 - 600\text{ cm}^{-1}$)

Specific to the 2-chloro-5-hydroxy substitution pattern.

- C-O Stretch (Phenolic & Acid):
 - Frequency: $1200 - 1300\text{ cm}^{-1}$.
 - Differentiation: The phenolic C-O (Ar-OH) typically appears near 1250 cm^{-1} , while the acid C-O stretch couples with O-H bending ($1200-1300\text{ cm}^{-1}$).
- C-Cl Stretch:
 - Frequency: $700 - 760\text{ cm}^{-1}$ (Medium/Strong).
 - Specificity: This is a critical QC marker. 2-Chloropyridines typically show a distinct band in this region. Contamination with non-chlorinated precursors (e.g., 5-hydroxynicotinic acid) results in the loss of this specific band.
- Out-of-Plane (OOP) C-H Bending:
 - Frequency: $800 - 900\text{ cm}^{-1}$.
 - Pattern: Diagnostic of the substitution pattern (isolated hydrogens at positions 4 and 6).

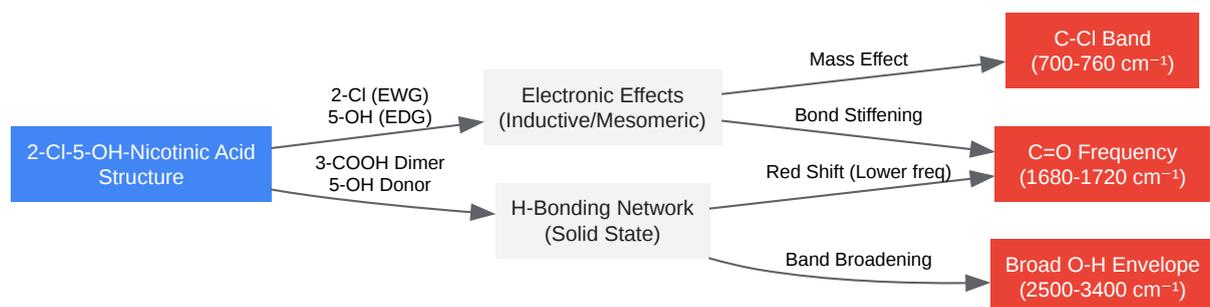
Summary Table of Characteristic Bands

Functional Group	Frequency (cm ⁻¹)	Intensity	Mode Assignment
Phenolic O-H	3200 – 3400	Medium, Broad	Intermolecular H-bonded stretch
Carboxylic O-H	2500 – 3300	Strong, V. Broad	Acid dimer stretch (Fermi resonance)
Aromatic C-H	3050 – 3090	Weak	C4-H, C6-H stretching
C=O[2][3] (Acid)	1680 – 1715	Strong	C=O dimer stretch
Pyridine Ring	1570 – 1600	Medium	C=N / C=C skeletal vibration
C-O (Phenol)	1240 – 1280	Strong	Ar-O stretching
C-Cl	720 – 760	Medium	C-Cl stretching (2-position)

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical flow from molecular structure to spectral output and the experimental workflow for validation.

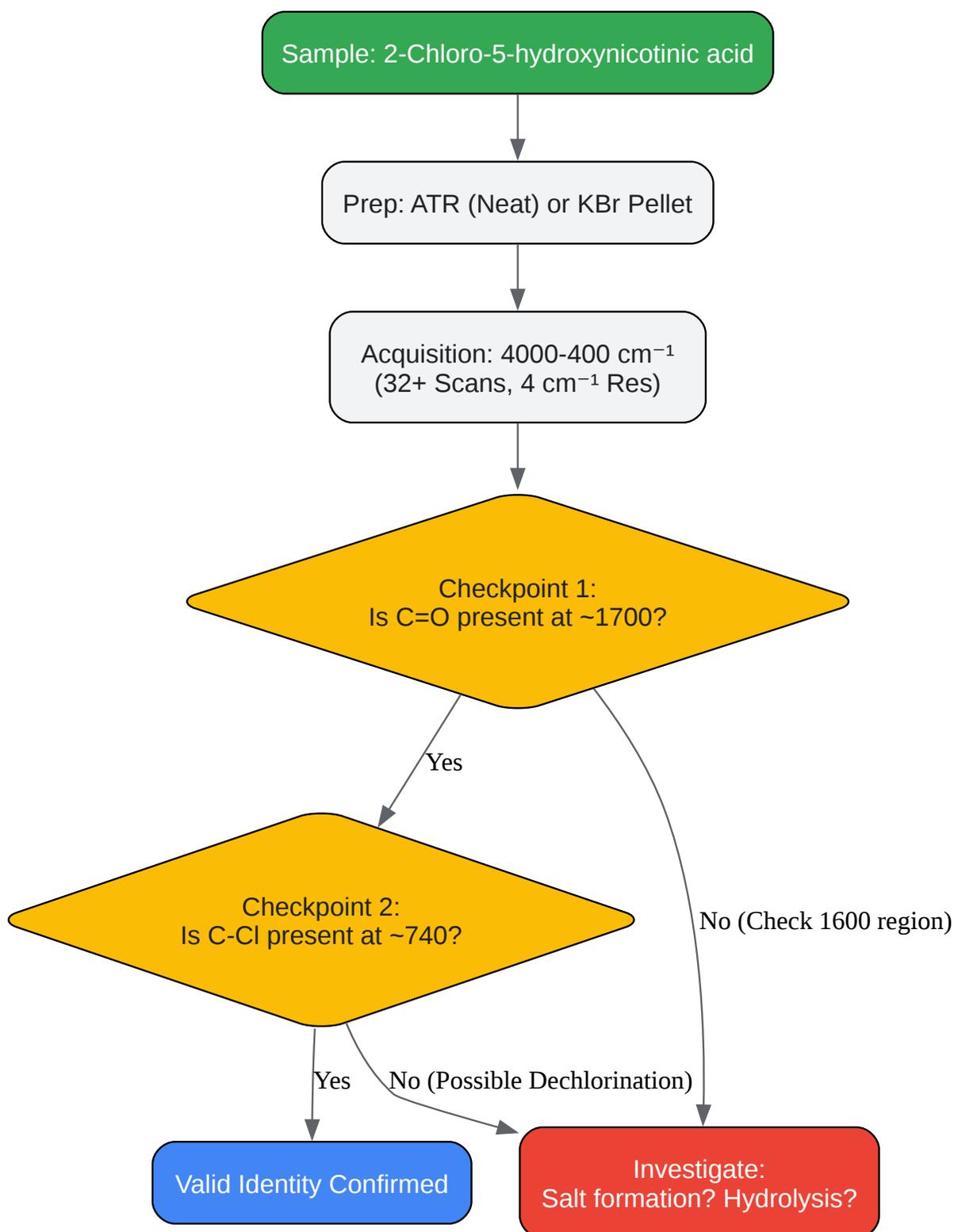
Structural Influence on Vibrational Modes



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Figure 1: Causal relationship between the specific polysubstitution pattern of the pyridine ring and the resulting spectral features.

Experimental Validation Workflow



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Figure 2: Step-by-step decision tree for spectral validation in a QC environment.

References

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